![molecular formula C₁₈H₂₅NO₆ B1141815 Benzyl 2-acetamido-2-deoxy-4,6-O-isopropylidene-B-D-glucopyranoside CAS No. 50605-12-4](/img/structure/B1141815.png)
Benzyl 2-acetamido-2-deoxy-4,6-O-isopropylidene-B-D-glucopyranoside
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Overview
Description
Benzyl 2-acetamido-2-deoxy-4,6-O-isopropylidene-a-D-glucopyranoside is a compound of glycosylation presenting unparalleled opportunities for the research and development of glycosides . It is an intricate compound extensively employed in studying a diverse range of ailments, such as malignant neoplasms and contagious infirmities .
Synthesis Analysis
The synthesis of Benzyl 2-acetamido-2-deoxy-4,6-O-isopropylidene-B-D-glucopyranoside involves several steps. For instance, O-Deacetylation and catalytic hydrogenolysis of the benzyl group furnished 2-acetamido-2-deoxy-4-O- (2-O-methyl-beta- and alpha-D-galactopyranosyl)-D-glucopyranose . Another method involves the treatment of benzyl O-beta-D-galactopyranosyl- (1----3)-2-acetamido-2- deoxy-4,6-O-isopropylidene-beta-D-glucopyranoside with tert-butylchlorodiphenylsilane .Molecular Structure Analysis
The molecular formula of Benzyl 2-acetamido-2-deoxy-4,6-O-isopropylidene-B-D-glucopyranoside is C18H25NO6 . The molecular weight is 351.4 g/mol . The IUPAC name is N - [ (4 aR ,6 R ,7 R ,8 R ,8 aS )-8-hydroxy-2,2-dimethyl-6-phenylmethoxy-4,4 a ,6,7,8,8 a -hexahydropyrano [3,2-d] [1,3]dioxin-7-yl]acetamide .Chemical Reactions Analysis
Benzyl 2-acetamido-2-deoxy-4,6-O-isopropylidene-a-D-glucopyranoside is a compound of glycosylation . It plays a role as a precursor in glycoconjugate synthesis to investigate drug-target interactions .Physical And Chemical Properties Analysis
The physical and chemical properties of Benzyl 2-acetamido-2-deoxy-4,6-O-isopropylidene-B-D-glucopyranoside include a molecular weight of 351.4 g/mol, a Hydrogen Bond Donor Count of 2, a Hydrogen Bond Acceptor Count of 6, and a Rotatable Bond Count of 4 . The exact mass is 351.16818752 g/mol and the monoisotopic mass is also 351.16818752 g/mol .Scientific Research Applications
Inhibitor of O-linked Glycosylation
This compound is used as an inhibitor of O-linked glycosylation in a variety of cell lines . Glycosylation is a critical function in many biological processes, including protein folding and stability, cell adhesion, and receptor activation. By inhibiting this process, researchers can study its effects on these processes.
Inhibitor of 2,3 (O)-sialyltransferase
It has also been used to inhibit 2,3 (O)-sialyltransferase . Sialyltransferases are enzymes that transfer sialic acid to nascent oligosaccharide chains, a key process in the biosynthesis of glycoproteins. This inhibition can help in the study of diseases related to abnormal glycosylation.
Disruptor of Glycoprotein Targeting
Benzyl 2-acetamido-2-deoxy-4,6-O-isopropylidene-B-D-glucopyranoside can disrupt glycoprotein targeting in HT-29 cells . This can be useful in studying the role of glycoproteins in various cellular functions and diseases.
Inhibitor of Mucin Synthesis
This compound is known to inhibit mucin synthesis . Mucins are a family of high molecular weight, heavily glycosylated proteins. They play crucial roles in protecting epithelial cells in the respiratory, gastrointestinal, and urogenital tracts. Inhibition of mucin synthesis can help in the study of diseases like cystic fibrosis and asthma.
Enhancer of Cell Death
Benzyl 2-acetamido-2-deoxy-4,6-O-isopropylidene-B-D-glucopyranoside has been found to enhance cell death induced by 5-fluorouracil in Capan-1 and HPAF-II cells . This suggests its potential use in enhancing the efficacy of certain cancer treatments.
Reducer of Liver Metastasis
In a mouse xenograft model, colon cancer cells grown in the presence of this compound exhibited reduced liver metastasis . This indicates its potential application in the study and treatment of metastatic cancer.
Substrate for Enzyme Catalysis
This synthetic compound is widely used in the biomedical industry as an efficient substrate for enzymes to catalyze specific reactions . Its applications include the development of pharmaceutical drugs targeting bacterial infections and diseases related to abnormal glycosylation .
Inhibitor of Glucosamine Labeling
It inhibits glucosamine labeling, a marker of mucin synthesis, in Caco-2, HT-29, and T84 colon cancer cells . This can be useful in studying the role of mucin in colon cancer.
Mechanism of Action
Target of Action
Benzyl 2-acetamido-2-deoxy-4,6-O-isopropylidene-B-D-glucopyranoside is a compound of immense significance in the realm of biomedicine . It is primarily used as a precursor in glycoconjugate synthesis to investigate drug-target interactions .
Mode of Action
It is known to interact with its targets through its role as a precursor in glycoconjugate synthesis . This interaction leads to changes that are crucial for the investigation of drug-target interactions .
Biochemical Pathways
Given its role in glycoconjugate synthesis, it can be inferred that it may influence pathways related to carbohydrate metabolism and protein glycosylation .
Pharmacokinetics
Its water solubility at 25°c is estimated to be 2475 mg/l , which could potentially impact its bioavailability.
Result of Action
Given its role as a precursor in glycoconjugate synthesis, it is likely to influence the structure and function of glycosylated proteins .
Future Directions
Benzyl 2-acetamido-2-deoxy-4,6-O-isopropylidene-b-D-glucopyranoside, with its role as a precursor in glycoconjugate synthesis to investigate drug-target interactions, assumes a paramount position in the realm of biomedicine . It is positioned at the forefront in combating bacterial and viral infections, cancer, and inflammatory disorders, proving invaluable in evolving therapeutic approaches .
properties
IUPAC Name |
N-[(4aR,6R,7R,8R,8aS)-8-hydroxy-2,2-dimethyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO6/c1-11(20)19-14-15(21)16-13(10-23-18(2,3)25-16)24-17(14)22-9-12-7-5-4-6-8-12/h4-8,13-17,21H,9-10H2,1-3H3,(H,19,20)/t13-,14-,15-,16-,17-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBFJZZWRXVVKEC-WRQOLXDDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C2C(COC(O2)(C)C)OC1OCC3=CC=CC=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]2[C@@H](COC(O2)(C)C)O[C@H]1OCC3=CC=CC=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 2-acetamido-2-deoxy-4,6-O-isopropylidene-B-D-glucopyranoside |
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